4,4'-Diacetyldiphenylmethane
Overview
Description
4,4’-Diacetyldiphenylmethane is an organic compound with the molecular formula C₁₇H₁₆O₂ and a molecular weight of 252.31 g/mol . It is characterized by the presence of two acetyl groups attached to a diphenylmethane core. This compound is used in various chemical and industrial applications due to its unique structural properties.
Scientific Research Applications
4,4’-Diacetyldiphenylmethane is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug design.
Industry: It is used in the production of polymers and resins due to its stability and reactivity.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diacetyldiphenylmethane typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and diphenylmethane as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C6H5CH2C6H5+2CH3COClAlCl3C6H5COCH3CH2C6H5COCH3+2HCl
Industrial Production Methods
In industrial settings, the production of 4,4’-Diacetyldiphenylmethane follows a similar synthetic route but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diacetyldiphenylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: 4,4’-Dicarboxydiphenylmethane
Reduction: 4,4’-Di(hydroxyethyl)diphenylmethane
Substitution: 4,4’-Dibromodiphenylmethane or 4,4’-Dinitrodiphenylmethane
Mechanism of Action
The mechanism of action of 4,4’-Diacetyldiphenylmethane involves its interaction with specific molecular targets. The acetyl groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The diphenylmethane core provides structural rigidity, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dihydroxydiphenylmethane
- 4,4’-Dicarboxydiphenylmethane
- 4,4’-Dinitrodiphenylmethane
Uniqueness
4,4’-Diacetyldiphenylmethane is unique due to the presence of acetyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The acetyl groups enhance its solubility in organic solvents and its ability to participate in various chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
1-[4-[(4-acetylphenyl)methyl]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-12(18)16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)13(2)19/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTELZOWACOGDKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285876 | |
Record name | 4,4'-Diacetyldiphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790-82-9 | |
Record name | 790-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Diacetyldiphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-METHYLENEBIS(ACETOPHENONE) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the electrochemical behavior of 4,4'-diacetyldiphenylmethane?
A1: While the abstract provided for the paper "Polarographic reduction of aldehydes and ketones. XII. Simultaneous reduction of two carbonyl groups in this compound" [] doesn't delve into specific results, the title itself offers valuable insight. The research likely investigates how this compound behaves during polarographic reduction. This technique involves applying a varying voltage across a solution containing the analyte. By analyzing the resulting current-voltage curve, researchers can glean information about the reduction potentials and electrochemical reactions of the molecule. The title specifically mentions "simultaneous reduction of two carbonyl groups," suggesting that both carbonyl groups within the this compound molecule can undergo reduction under the appropriate conditions []. This information can be valuable in understanding the reactivity and potential applications of this compound.
Q2: How does the presence of two chromophores in this compound affect its spectral properties?
A2: The study "Interaction of chromophores in the protonated molecules of 4-acetyl- and 4,4′-diacetyldiphenylmethane and their analogs" [] likely examines how the two acetyl groups, each containing a carbonyl chromophore, interact with each other within the molecule, particularly in their protonated forms. This interaction can lead to unique spectral characteristics that differ from molecules possessing only a single chromophore. For example, the absorption and emission spectra might exhibit shifts in peak positions or changes in intensity due to electronic coupling between the chromophores []. Understanding these interactions is crucial for interpreting spectroscopic data and predicting the compound's behavior in various chemical environments.
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